molecular formula C23H19N3O6S2 B13776665 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 85409-50-3

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B13776665
CAS No.: 85409-50-3
M. Wt: 497.5 g/mol
InChI Key: BUKNNWICSNVVSM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex azo dye derivative characterized by a naphthalene backbone substituted with hydroxy (-OH) and sulphonic acid (-SO₃H) groups. The azo (-N=N-) linkage connects the naphthalene core to a substituted phenyl group, which features a methyl (-CH₃) group at position 2 and a phenylaminosulphonyl (-NHSO₂C₆H₅) group at position 3. This structure imparts strong chromophoric and auxochromic properties, making it suitable for applications in textile dyeing and industrial colorants .

Azo dyes like this compound are known for their vibrant colors and stability, but their structural complexity allows for variations in solubility, binding affinity, and lightfastness depending on substituents. The sulphonic acid groups enhance water solubility, critical for dye application in aqueous environments .

Properties

CAS No.

85409-50-3

Molecular Formula

C23H19N3O6S2

Molecular Weight

497.5 g/mol

IUPAC Name

4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S2/c1-15-11-12-18(33(28,29)26-17-8-3-2-4-9-17)14-20(15)24-25-22-21(34(30,31)32)13-16-7-5-6-10-19(16)23(22)27/h2-14,26-27H,1H3,(H,30,31,32)

InChI Key

BUKNNWICSNVVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=CC=CC=C4C=C3S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID typically involves the diazotization of 2-methyl-5-[(phenylamino)sulfonyl]aniline followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is utilized as a reagent in various analytical methods, including spectrophotometry and chromatography. Its azo group allows for colorimetric detection, making it useful for quantifying substances in complex mixtures.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant effects, which are crucial in mitigating oxidative stress in biological systems. The dual nature of its antioxidant activity suggests potential therapeutic applications in neurodegenerative diseases .
  • Enzyme Inhibition : Research has shown that it can inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential drug candidate for metabolic disorders.

Dye and Pigment Industry

Due to its vibrant color properties, this compound is also explored as a dye in textile and cosmetic industries. Its stability and solubility make it suitable for various applications where colorfastness is essential.

Case Study 1: Antioxidant Activity Assessment

A study published in the International Journal of Molecular Sciences assessed the antioxidant properties of similar compounds within the same class. The findings indicated that derivatives of naphthalene sulfonic acids could scavenge free radicals effectively, supporting their use in formulations aimed at reducing oxidative damage .

Case Study 2: Application in Analytical Chemistry

In a comparative study of azo dyes used in spectrophotometric analysis, 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid demonstrated superior sensitivity and selectivity for certain analytes compared to traditional reagents. This positions it as a valuable tool for analytical chemists seeking reliable detection methods .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in electron transfer reactions and form stable bonds with other molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid with structurally related azo-naphthalene derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid (Target Compound) - 2-sulphonic acid
- 4-hydroxy
- Phenylaminosulphonyl group on phenyl ring
C₂₃H₁₈N₄O₆S₂ 534.54 Not explicitly provided in evidence Baseline structure for comparison.
5-(Acetylamino)-4-hydroxy-3-[[2-methyl-5-[(phenylamino)sulphonyl]phenyl]azo]naphthalene-2,7-disulphonic acid - 2,7-disulphonic acids
- 5-acetylamino group
C₂₅H₂₂N₄O₁₀S₃ 634.66 85455-42-1 Additional sulphonic acid at position 7 and acetylated amine at position 5 enhance solubility and stability .
Disodium 5-(acetylamino)-4-hydroxy-3-[[4-methyl-3-[(phenylamino)sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate - Disodium salt
- 4-methyl on phenyl ring
C₂₅H₂₀N₄Na₂O₁₀S₃ 678.62 97645-25-5 Sodium salt form improves water solubility; methyl group alters steric effects .
Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate - 2-methoxy-5-nitro group
- 6-phenylamino
C₂₃H₁₇N₄NaO₇S 516.46 3626-41-3 Methoxy and nitro groups increase electron-withdrawing effects, shifting absorption spectra .
5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid - 4-dodecylphenyl group
- 2,7-disulphonic acids
C₃₄H₃₈N₄O₈S₂ 726.88 93762-37-9 Long dodecyl chain enhances hydrophobic interactions, suited for non-polar substrates .
4-Hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic acid - Two azo groups
- Nitro and hydroxyl groups
C₂₆H₁₇N₅O₁₄S₃ 731.63 61670-11-9 Dual azo linkages and nitro group increase conjugation, leading to darker hues .

Key Findings from Structural Comparisons:

Solubility Modifications :

  • Additional sulphonic acid groups (e.g., 2,7-disulphonic acids in CAS 85455-42-1) or sodium salts (e.g., CAS 97645-25-5) significantly improve water solubility, critical for dye application in aqueous systems .
  • Hydrophobic substituents like the dodecyl chain in CAS 93762-37-9 reduce solubility but enhance affinity for synthetic fibers .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., nitro in CAS 3626-41-3) redshift absorption spectra, altering color output .
  • Steric hindrance from methyl or bulky groups (e.g., 4-methyl in CAS 97645-25-5) can affect dye binding kinetics .

Application-Specific Design: Dual azo linkages (CAS 61670-11-9) are used for high-intensity blacks or browns in leather and textile industries . Acetylamino groups (e.g., CAS 85455-42-1) improve lightfastness by reducing photodegradation .

Research and Industrial Relevance

  • Textile Dyes : Sodium salts (e.g., CAS 3626-41-3) dominate reactive dye formulations due to solubility and covalent bonding with cellulose .
  • Specialty Applications : Compounds with long alkyl chains (e.g., CAS 93762-37-9) are used in inks and coatings for synthetic polymers .

Biological Activity

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, also known as disodium 5-(acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate, is a complex organic compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H19N3O6S
  • Molecular Weight : 497.54 g/mol
  • CAS Number : 85409-50-3
  • Structure : Features multiple functional groups including hydroxyl, sulfonyl, and azo linkages, which enhance its solubility and reactivity.

Biological Activity

Research indicates that 4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures can demonstrate antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, potentially preventing cellular damage.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its sulfonamide group is particularly noted for enhancing antibacterial effects. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Cytotoxic Effects

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, tests on human cancer cell lines have shown that it can induce apoptosis (programmed cell death), suggesting potential applications in cancer treatment.

Case Studies and Research Findings

  • Antioxidant Study : A study published in Molecules demonstrated the antioxidant capacity of related compounds, indicating that structural modifications can enhance activity against oxidative stress .
  • Antimicrobial Evaluation : In a comparative analysis of various azo compounds, it was found that those containing sulfonamide groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : A recent publication reported the cytotoxic effects of similar naphthalene derivatives on breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
4-AminoazobenzeneC12H12N2Simple azo dye with basic amine functionality
1-Naphthalenesulfonic acidC10H9O3SContains sulfonic acid; used in dye formulations
1-(Phenylazo)-2-naphtholC12H10N2OAzo compound with phenolic hydroxyl; used as a dye

The unique structure of 4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid combines multiple functional groups that enhance its solubility and reactivity compared to simpler azo dyes and naphthalenes .

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